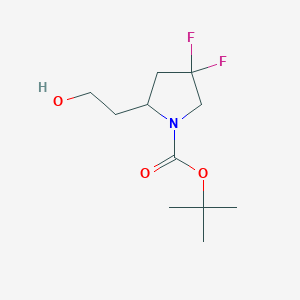

Tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Research has demonstrated the efficacy of tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate derivatives in asymmetric synthesis. For instance, the enantioselective nitrile anion cyclization to substituted pyrrolidines showcases a highly efficient synthesis of chiral pyrrolidines, which are crucial in pharmaceutical development (Chung et al., 2005). This process underscores the compound's role in creating enantiomerically pure substances, vital for drug efficacy and safety.

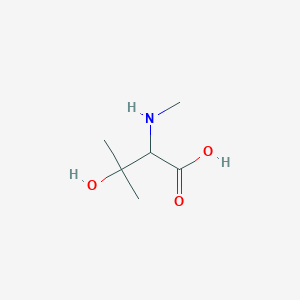

Organic Synthesis and Material Science

The compound finds extensive use in organic synthesis, acting as a precursor or intermediary in creating novel chemical entities. A notable application is its role in the synthesis of polyfluoroalkylated compounds, which are of interest due to their unique physical and chemical properties, beneficial for materials science and medicinal chemistry. The reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate to its corresponding hydroxyalkyl derivative highlights this utility, offering high yields and excellent diastereoselectivities (Funabiki et al., 2008).

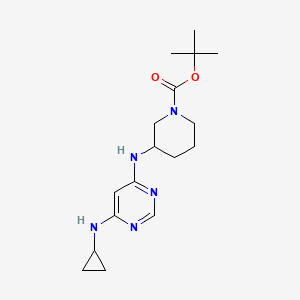

Drug Discovery and Development

In drug discovery, the structural motifs provided by tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate derivatives serve as crucial scaffolds for developing potent and selective inhibitors. These structures are instrumental in the design and synthesis of new therapeutic agents targeting various diseases. An example includes the development of influenza neuraminidase inhibitors, where the core structure derived from tert-butyl pyrrolidine carboxylate analogs plays a critical role in binding and inhibiting the viral enzyme, showcasing the compound's significance in antiviral research (Wang et al., 2001).

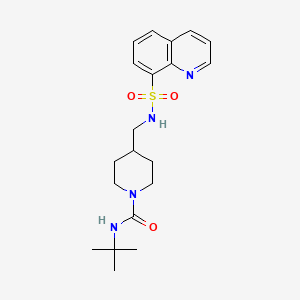

Chemical Modification and Protection Strategies

Furthermore, tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is utilized in chemical modification strategies, such as protecting group chemistry. Its derivatives facilitate the temporary modification of functional groups to control reactivity during multi-step organic syntheses, illustrating its versatility in complex chemical transformations. Protection and deprotection of hydroxyl groups using tert-butyldimethylsilyl derivatives are prime examples of such applications, where the stability and reactivity of the protected groups are finely tuned for specific synthetic needs (Corey & Venkateswarlu, 1972).

Mechanism of Action

Target of Action

Tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a complex organic compound. Similar compounds have been found to exhibit antibacterial activities against certain strains .

Result of Action

Similar compounds have been found to exhibit antibacterial activities, suggesting that this compound may also have similar effects .

Action Environment

The action of Tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-11(12,13)6-8(14)4-5-15/h8,15H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYVLFDVZNQKOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CCO)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2984428.png)

![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2984430.png)

![5-((4-Isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2984436.png)

![Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate](/img/structure/B2984437.png)

![2-[2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2984438.png)

![N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2984444.png)